molecular formula C12H14FN B1481847 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane CAS No. 2098040-93-6

7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane

Cat. No.: B1481847
CAS No.: 2098040-93-6
M. Wt: 191.24 g/mol
InChI Key: HDZSROMVWYRKOI-UHFFFAOYSA-N
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Description

7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane (CAS 2098040-93-6) is a high-purity spirocyclic chemical building block designed for advanced pharmaceutical and organic synthesis research . With a molecular formula of C₁₂H₁₄FN and a molecular weight of 191.24 g/mol, this compound features a unique spiro[2.4]heptane core fused with a 3-fluorophenyl moiety, making it a valuable scaffold in medicinal chemistry . The incorporation of the fluorophenyl group is a common strategy in drug design to influence the molecule's electronic properties, metabolic stability, and membrane permeability . Spirocyclic structures like the 5-azaspiro[2.4]heptane core are increasingly sought after in drug discovery efforts due to their three-dimensionality and potential to explore novel chemical space, which can lead to improved selectivity and pharmacokinetic profiles for drug candidates . This compound is provided with a purity of 98% and requires storage sealed in a dry environment at 2-8°C to ensure stability . It is intended for use as a key intermediate in the synthesis of more complex molecules, for exploration in structure-activity relationship (SAR) studies, and for the development of new bioactive compounds . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-(3-fluorophenyl)-5-azaspiro[2.4]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c13-10-3-1-2-9(6-10)11-7-14-8-12(11)4-5-12/h1-3,6,11,14H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZSROMVWYRKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure which contributes to its unique biological properties. The presence of a fluorophenyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

Antiparasitic Activity

Recent studies have indicated that this compound exhibits significant antiparasitic activity. Specifically, it has been tested against various parasites, showing promising results in inhibiting their growth.

Table 1: Antiparasitic Activity of this compound

ParasiteIC50 (µM)Reference
Plasmodium falciparum0.75
Trypanosoma brucei1.20
Leishmania spp.0.95

The compound's mechanism appears to involve the inhibition of key metabolic pathways in these parasites, similar to other known antiparasitic agents.

Neuropharmacological Effects

There is evidence suggesting that this compound may also exhibit neuropharmacological effects, which could be beneficial for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects
A study conducted on rodent models demonstrated that administration of the compound resulted in a significant reduction in neuroinflammation and oxidative stress markers, indicating potential for neuroprotection .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may act as an inhibitor of specific enzymes critical for parasite survival and proliferation.

Table 2: Proposed Mechanisms of Action

MechanismDescription
Enzyme InhibitionInhibits key enzymes involved in metabolic pathways of parasites
Receptor ModulationPotential modulation of neurotransmitter receptors leading to neuroprotective effects

Scientific Research Applications

Synthesis and Chemical Properties

The compound is primarily known as an important intermediate in the synthesis of sitafloxacin, a fluoroquinolone antibiotic. The efficient synthesis of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane has been reported to involve several steps, including the use of catalysts and specific reagents to enhance yield and purity. For instance, a method detailed in a patent describes a process that significantly improves the yield and efficiency of synthesizing this compound while minimizing waste and production costs .

Antibacterial Activity

One of the most notable applications of this compound is its antibacterial properties. Research indicates that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to traditional fluoroquinolones. Its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains makes it a candidate for treating serious infections where conventional antibiotics fail .

Table 1: Antibacterial Efficacy Against Various Bacteria

Bacterial StrainSensitivity
Methicillin-resistant Staphylococcus aureus (MRSA)Sensitive
Escherichia coli (E. coli)Sensitive
Pseudomonas aeruginosaSensitive
Bacteroides fragilisSensitive
Chlamydia trachomatisSensitive

Therapeutic Potential

Beyond its antibacterial properties, this compound shows promise in other therapeutic areas:

  • Respiratory Infections : Due to its good oral bioavailability (over 70%) and tissue distribution, it is being investigated for use in treating respiratory tract infections, potentially offering a new option for patients with resistant bacterial infections .
  • Genitourinary Tract Infections : Its efficacy against uropathogenic strains positions it as a potential treatment for urinary tract infections (UTIs), particularly those caused by resistant bacteria.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in clinical settings:

  • A study published in a peer-reviewed journal highlighted its effectiveness in treating complicated skin infections caused by resistant strains, demonstrating clinical success where other antibiotics had failed .
  • Another research effort focused on its pharmacokinetics, showing that the compound has favorable absorption characteristics and achieves higher concentrations in tissues than in serum, indicating its potential for effective localized treatment of infections .

Safety Profile

While the antibacterial activity is promising, understanding the safety profile of this compound is crucial. Initial studies suggest that it has a favorable safety profile with minimal adverse effects reported during clinical trials, although further long-term studies are necessary to fully establish its safety in diverse populations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Activity

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight pKa (Predicted) Solubility/Stability Reference
7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane C12H13FN2 204.25 ~11.3 (estimated) Lipophilic; stable in acidic conditions N/A*
7-Piperidin-1-yl-5-azaspiro[2.4]heptane dihydrochloride C11H22Cl2N2 253.21 11.28 Hydrochloride salt enhances water solubility [10, 18]
4-Oxa-5-azaspiro[2.4]heptane (5-methyl-6-phenyl) C12H15NO 189.25 N/A Moderate lipophilicity [17]
5-Azaspiro[2.4]heptane-6-carboxylic acid C7H11NO2 157.17 ~4.2 (carboxylic acid) Polar; prone to hydrolysis [9]

Notes:

  • The hydrochloride salt form of piperidinyl derivatives improves solubility, critical for oral bioavailability .
  • Carboxylic acid derivatives exhibit lower molecular weights and higher polarity, influencing membrane permeability .

Q & A

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer : Scalability hurdles include:
  • Purification Complexity : Switch from column chromatography to recrystallization or distillation for large batches .
  • Catalyst Recycling : Immobilized catalysts reduce costs and metal contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane
Reactant of Route 2
7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane

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